K-Ras ligand-Linker Conjugate 3

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl (2S)-2-(cyanomethyl)-4-[2-[[(2S,4R)-1-methyl-4-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]pyrrolidin-2-yl]methoxy]-7-naphthalen-1-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H65N7O10S/c1-36-13-15-41(16-14-36)67(58,59)65-30-28-62-26-24-60-23-25-61-27-29-63-40-31-39(53(5)33-40)35-64-47-51-44-34-54(45-12-8-10-37-9-6-7-11-42(37)45)20-18-43(44)46(52-47)55-21-22-56(38(32-55)17-19-50)48(57)66-49(2,3)4/h6-16,38-40H,17-18,20-35H2,1-5H3/t38-,39-,40+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMQQKTJAQKSXBU-XUTHUYCTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOC2CC(N(C2)C)COC3=NC4=C(CCN(C4)C5=CC=CC6=CC=CC=C65)C(=N3)N7CCN(C(C7)CC#N)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCO[C@@H]2C[C@H](N(C2)C)COC3=NC4=C(CCN(C4)C5=CC=CC6=CC=CC=C65)C(=N3)N7CCN([C@H](C7)CC#N)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H65N7O10S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

944.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Mechanism of Action of Covalent K-Ras G12C Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, including lung, colorectal, and pancreatic cancers.[1] For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of deep binding pockets on its surface. The discovery of a specific mutation, G12C, which is present in approximately 13% of lung adenocarcinomas, has led to a breakthrough in the development of direct KRAS inhibitors.[2][3] This guide provides an in-depth overview of the mechanism of action of a prominent class of K-Ras ligands: covalent inhibitors targeting the KRAS G12C mutant.

The KRAS Signaling Cycle

KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[2][4] In its active state, KRAS-GTP binds to and activates downstream effector proteins, most notably RAF kinases, which in turn activate the MAPK/ERK pathway, and PI3K, leading to cell proliferation, survival, and differentiation.[2] The transition between the two states is regulated by two main types of proteins:

-

Guanine nucleotide exchange factors (GEFs) , such as SOS1, promote the release of GDP, allowing GTP to bind and activate KRAS.[2][4]

-

GTPase-activating proteins (GAPs) , such as NF1, enhance the intrinsic GTPase activity of KRAS, leading to the hydrolysis of GTP to GDP and inactivation of the protein.[2][4]

Oncogenic mutations in KRAS, such as G12C, impair the ability of GAPs to promote GTP hydrolysis, thus locking KRAS in a constitutively active, GTP-bound state and driving uncontrolled cell growth.[1]

Caption: The KRAS activation and signaling cycle.

Mechanism of Action of Covalent KRAS G12C Inhibitors

Covalent KRAS G12C inhibitors, such as sotorasib (B605408) (AMG 510) and adagrasib (MRTX849), represent a major therapeutic advancement.[4][5] Their mechanism of action relies on the unique cysteine residue introduced by the G12C mutation.

Targeting the Inactive State

These inhibitors are designed to selectively and covalently bind to the thiol group of the cysteine-12 residue.[2][5] A key feature of this mechanism is that the inhibitors preferentially bind to KRAS G12C when it is in the inactive, GDP-bound state.[2][4] This is because the conformation of the GDP-bound state exposes a cryptic pocket, known as the Switch-II pocket (SIIP), which the inhibitor can occupy.[2][3]

Covalent Modification and Trapping

Upon binding to the SIIP, the inhibitor forms an irreversible covalent bond with the Cys12 residue.[1] This covalent modification locks the KRAS G12C protein in its inactive GDP-bound conformation.[4][5] By trapping KRAS G12C in this "off" state, the inhibitor prevents the GEF-mediated exchange of GDP for GTP, thereby blocking the reactivation of the oncoprotein.[2] This leads to a profound depletion of the active KRAS G12C-GTP population within the cancer cell.[6]

Inhibition of Downstream Signaling

By preventing the formation of active KRAS-GTP, these covalent inhibitors effectively shut down the downstream signaling pathways that drive oncogenesis.[7] The inhibition of the RAF-MEK-ERK and PI3K-AKT pathways leads to the suppression of tumor cell growth and, in many cases, tumor regression.[2]

References

- 1. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Revealing the mechanism of action of a first-in-class covalent inhibitor of KRASG12C (ON) and other functional properties of oncogenic KRAS by 31P NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ascopubs.org [ascopubs.org]

The Role of K-Ras Ligand-Linker Conjugate 3 in K-Ras Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The proto-oncogene KRAS is a critical regulator of cellular signaling pathways, and its mutation is a hallmark of numerous aggressive cancers. The development of therapeutic agents that can effectively target and neutralize oncogenic K-Ras has been a long-standing challenge in drug discovery. A promising strategy that has emerged is the use of Proteolysis Targeting Chimeras (PROTACs), which harness the cell's natural protein disposal machinery to selectively eliminate target proteins. This technical guide provides an in-depth analysis of K-Ras Ligand-Linker Conjugate 3, a key building block in the synthesis of a potent K-Ras-degrading PROTAC. We will delve into its mechanism of action, present quantitative data on the efficacy of the resulting PROTAC, detail relevant experimental protocols, and visualize the intricate signaling pathways involved.

Introduction to K-Ras and Targeted Protein Degradation

K-Ras, a small GTPase, functions as a molecular switch, cycling between an active GTP-bound and an inactive GDP-bound state. This cycling is tightly regulated and crucial for normal cell function. However, mutations in the KRAS gene, most commonly at codons 12, 13, and 61, lock the protein in a constitutively active state, leading to uncontrolled cell proliferation, survival, and differentiation through the persistent activation of downstream signaling cascades like the MAPK/ERK and PI3K/AKT pathways.

Targeted protein degradation using PROTACs offers a novel therapeutic modality to counteract such oncogenic drivers. PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (in this case, K-Ras), a linker, and a ligand that recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.

This compound: A Key Synthetic Intermediate

This compound (CAS No. 2378261-87-9) is a crucial chemical entity designed for the synthesis of K-Ras-targeting PROTACs. It incorporates a specific moiety that recognizes and binds to the K-Ras protein, connected via a flexible linker to a reactive handle for the subsequent attachment of an E3 ligase ligand.

Chemical Structure

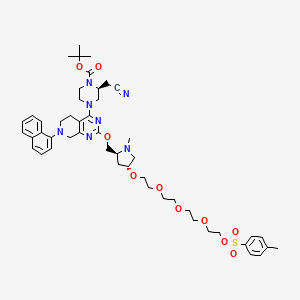

The precise chemical structure of this compound is essential for understanding its function. Based on its publicly available SMILES (Simplified Molecular Input Line Entry System) notation, the 2D structure can be rendered as follows:

Figure 1. 2D chemical structure of this compound.

Caption: Chemical structure of this compound.

Components of the Conjugate

To fully appreciate its role, the structure of this compound can be conceptually dissected into its three key components:

-

K-Ras Ligand: This portion of the molecule is responsible for binding to the K-Ras protein. The specific ligand within this conjugate is designed to interact with a binding pocket on the K-Ras surface.

-

Linker: The linker is a flexible chain that connects the K-Ras ligand to the E3 ligase ligand attachment point. The length and composition of the linker are critical for optimal ternary complex formation (K-Ras-PROTAC-E3 ligase) and subsequent degradation.

-

Reactive Handle: This is a functional group on the linker that allows for the covalent attachment of an E3 ligase ligand, completing the synthesis of the final PROTAC molecule.

Synthesis and Mechanism of Action of PROTAC K-Ras Degrader-1

This compound is a precursor for the synthesis of "PROTAC K-Ras Degrader-1" (HY-129523).[1] This final PROTAC is designed to recruit the Cereblon (CRBN) E3 ubiquitin ligase to K-Ras.

Synthesis of PROTAC K-Ras Degrader-1

The synthesis involves the conjugation of a Cereblon-binding ligand, such as a derivative of thalidomide (B1683933) or pomalidomide, to the reactive handle of this compound. This chemical reaction completes the heterobifunctional structure of the PROTAC.

Caption: Synthesis of PROTAC K-Ras Degrader-1.

Mechanism of K-Ras Degradation

Once formed, PROTAC K-Ras Degrader-1 orchestrates the degradation of K-Ras through a catalytic cycle:

-

Ternary Complex Formation: The PROTAC simultaneously binds to a K-Ras protein and the Cereblon E3 ligase, forming a transient ternary complex.

-

Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the K-Ras protein.

-

Proteasomal Recognition: The polyubiquitinated K-Ras is recognized by the 26S proteasome.

-

Degradation: The proteasome unfolds and degrades the K-Ras protein into small peptides, while the PROTAC is released and can engage another K-Ras protein, thus acting catalytically.

Caption: Mechanism of PROTAC-mediated K-Ras degradation.

Quantitative Data on K-Ras Degradation

The efficacy of PROTAC K-Ras Degrader-1, synthesized from this compound, has been evaluated in cancer cell lines.

| Cell Line | Degradation Efficacy | E3 Ligase Recruited |

| SW1573 | ≥70% | Cereblon (CRBN)[1] |

Note: Specific DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values for PROTAC K-Ras Degrader-1 in SW1573 cells are not publicly available at the time of this writing. The table reflects the reported degradation percentage.

For comparative purposes, other K-Ras degraders have shown potent degradation with specific quantitative metrics. For instance, a pan-KRAS degrader demonstrated a DC50 of 1.1 nM and a Dmax of 95% in AGS cells. Another example, LC-2, a VHL-recruiting PROTAC, showed DC50 values ranging from 0.25 to 0.76 μM in various KRAS G12C mutant cell lines.

Experimental Protocols

The assessment of K-Ras degradation by PROTACs is primarily conducted using Western blotting. Below is a detailed protocol for this key experiment.

Western Blotting for K-Ras Degradation

Objective: To quantify the levels of K-Ras protein in cells treated with PROTAC K-Ras Degrader-1.

Materials:

-

SW1573 cells

-

PROTAC K-Ras Degrader-1

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-K-Ras, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate SW1573 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of PROTAC K-Ras Degrader-1 (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration for all samples.

-

Add Laemmli sample buffer to the lysates and boil for 5-10 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-K-Ras antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Probe the membrane with the anti-β-actin antibody as a loading control.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the K-Ras band intensity to the β-actin band intensity.

-

Caption: Western blot workflow for K-Ras degradation.

K-Ras Downstream Signaling and the Impact of Degradation

The constitutive activation of mutant K-Ras leads to the hyperactivation of multiple downstream signaling pathways that are critical for cancer cell proliferation and survival. The degradation of K-Ras by a PROTAC is expected to abrogate these signals.

Key K-Ras Signaling Pathways

-

MAPK/ERK Pathway: This is a central signaling cascade that regulates cell growth, proliferation, and differentiation. Activated K-Ras recruits and activates RAF kinases, which in turn phosphorylate and activate MEK, leading to the phosphorylation and activation of ERK. Activated ERK translocates to the nucleus to regulate gene expression.

-

PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival, growth, and metabolism. Activated K-Ras can activate phosphoinositide 3-kinase (PI3K), which leads to the activation of AKT. Activated AKT, in turn, can activate mTOR, a key regulator of protein synthesis and cell growth.

Effect of K-Ras Degradation on Signaling

By eliminating the K-Ras protein, PROTAC K-Ras Degrader-1 is expected to lead to a significant reduction in the phosphorylation and activation of key downstream effectors such as ERK and AKT. This would result in the inhibition of the pro-proliferative and pro-survival signals that drive cancer growth.

Caption: K-Ras signaling and PROTAC intervention.

Conclusion

This compound is a pivotal component in the development of PROTACs aimed at the targeted degradation of the oncogenic K-Ras protein. The resulting PROTAC, K-Ras Degrader-1, which recruits the Cereblon E3 ligase, has demonstrated significant efficacy in reducing K-Ras levels in cancer cells. This technical guide has provided a comprehensive overview of the structure and function of this conjugate, the mechanism of action of the final PROTAC, relevant quantitative data, detailed experimental protocols, and a visualization of the impacted signaling pathways. The continued development of such targeted protein degraders holds immense promise for the treatment of K-Ras-driven cancers, a notoriously challenging therapeutic area. Further research to obtain more detailed quantitative data and to explore the in vivo efficacy of these compounds is warranted.

References

The Dawn of a New Era in Cancer Therapy: A Technical Guide to the Discovery and Development of K-Ras PROTACs

For Researchers, Scientists, and Drug Development Professionals

The Kirsten rat sarcoma viral oncogene homolog (K-Ras) has long been considered an "undruggable" target in oncology.[1][2] Mutations in the KRAS gene are among the most common drivers of human cancers, including lung, colorectal, and pancreatic cancers.[1][2][3] For decades, the smooth surface of the K-Ras protein and its high affinity for GTP have thwarted conventional small-molecule inhibitor approaches.[1][2] However, the emergence of Proteolysis Targeting Chimeras (PROTACs) has opened a new and promising therapeutic window.[1][3] This technical guide provides an in-depth overview of the discovery and development of K-Ras PROTACs, detailing the core science, experimental methodologies, and key data that underpin this revolutionary approach.

The PROTAC Approach to K-Ras Degradation

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins.[1][4][5][6] A K-Ras PROTAC consists of three key components: a ligand that binds to the K-Ras protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[2][7]

By bringing K-Ras and an E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex.[1][8][9] This proximity induces the E3 ligase to tag K-Ras with ubiquitin molecules, marking it for degradation by the 26S proteasome.[1][6] Unlike traditional inhibitors that require sustained occupancy of the target's active site, PROTACs act catalytically, with a single molecule capable of inducing the degradation of multiple target proteins.[6][8] This offers the potential for a more profound and durable therapeutic effect.

dot

Caption: Mechanism of K-Ras degradation by a PROTAC molecule.

Downstream Signaling Consequences of K-Ras Degradation

Oncogenic K-Ras mutations lock the protein in a constitutively active, GTP-bound state, leading to the hyperactivation of downstream signaling pathways that drive cell proliferation, survival, and differentiation.[2][10] The two major signaling cascades initiated by active K-Ras are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[2][3][10]

By inducing the degradation of K-Ras, PROTACs effectively shut down these oncogenic signaling networks. This leads to a reduction in the phosphorylation of key downstream effectors like ERK and AKT, ultimately resulting in cell cycle arrest and apoptosis in K-Ras mutant cancer cells.[1][3][11]

dot

Caption: The K-Ras signaling pathway and the inhibitory effect of K-Ras PROTACs.

Quantitative Data on Key K-Ras PROTACs

The development of K-Ras PROTACs has been rapid, with several key molecules demonstrating potent and selective degradation of various K-Ras mutants. The following tables summarize the quantitative data for some of the most well-characterized K-Ras PROTACs.

Table 1: In Vitro Degradation Potency of K-Ras PROTACs

| PROTAC | K-Ras Mutant | Cell Line | DC50 (µM) | Dmax (%) | E3 Ligase | Reference |

| LC-2 | G12C | NCI-H2030 | 0.59 | ~80 | VHL | [12] |

| G12C | MIA PaCa-2 | 0.32 | ~75 | VHL | [1] | |

| G12C | NCI-H23 | 0.25 | ~90 | VHL | [1] | |

| G12C | SW1573 | 0.76 | ~75 | VHL | [1] | |

| ACBI3 | Pan-mutant | H358 (G12C) | ~0.01 | >90 | VHL | [13][14] |

| Pan-mutant | SW620 (G12V) | ~0.01 | >90 | VHL | [15] | |

| Pan-mutant | GP2D (G12D) | <0.01 | >90 | VHL | [15] | |

| PKD-1 | G12C | MIA PaCa-2 | Not Reported | Not Reported | Not Reported | [16] |

| PROTAC pan-KRAS degrader-1 | G12D | AGS | 0.0011 | 95 | VHL | [17] |

DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation.

Table 2: Anti-proliferative Activity of K-Ras PROTACs

| PROTAC | K-Ras Mutant | Cell Line | IC50 (µM) | Reference |

| ACBI3 | Pan-mutant | KRAS mutant cell line panel | 0.478 (geometric mean) | [14] |

| Wild-type | KRAS WT cell line panel | 8.3 (geometric mean) | [14] | |

| PROTAC pan-KRAS degrader-1 | G12D | AGS | 0.003 | [17] |

| G12V | SW620 | 0.01 | [17] | |

| G12D | AsPC-1 | 0.0026 | [17] | |

| G12C | H358 | 0.005 | [17] | |

| G13D | HCT116 | 0.013 | [17] |

IC50: Concentration for 50% inhibition of cell proliferation.

Detailed Experimental Protocols

The successful development and characterization of K-Ras PROTACs rely on a suite of robust in vitro and in vivo assays. This section provides detailed methodologies for key experiments.

K-Ras Degradation Assay (Western Blot)

Objective: To determine the dose-dependent degradation of a target K-Ras mutant protein by a PROTAC.

Materials:

-

K-Ras mutant cancer cell line (e.g., MIA PaCa-2 for G12C, AsPC-1 for G12D)

-

K-Ras PROTAC of interest

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-K-Ras, anti-GAPDH, or anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding: Seed the K-Ras mutant cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

PROTAC Treatment: The following day, treat the cells with a serial dilution of the K-Ras PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-K-Ras antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Probe for a loading control (e.g., GAPDH or β-actin) on the same membrane or a parallel gel.

-

-

Visualization and Data Analysis:

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities using image analysis software.

-

Normalize the K-Ras band intensity to the loading control.

-

Calculate the DC50 and Dmax values by fitting the data to a dose-response curve.[18]

-

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Objective: To determine the anti-proliferative effect of a K-Ras PROTAC on cancer cells.

Materials:

-

K-Ras mutant cancer cell line

-

K-Ras PROTAC of interest

-

96-well plates

-

Cell viability reagent (e.g., MTT or CellTiter-Glo®)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well.[18]

-

PROTAC Treatment: After 24 hours, treat the cells with a serial dilution of the K-Ras PROTAC for 72 hours.[18]

-

Viability Measurement:

-

For MTT assay: Add MTT reagent to each well and incubate for 4 hours at 37°C. Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm.[18]

-

For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Measure the luminescence.

-

-

Data Analysis: Plot the data as a percentage of the vehicle control and calculate the IC50 value using a non-linear regression analysis.

Ternary Complex Formation Assay (e.g., NanoBRET™)

Objective: To confirm the formation of the K-Ras:PROTAC:E3 ligase ternary complex in live cells.

Materials:

-

HEK293 cells

-

Expression vectors for NanoLuc®-K-Ras and HaloTag®-E3 ligase (e.g., VHL or CRBN)

-

K-Ras PROTAC of interest

-

NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand

-

Luminometer capable of measuring BRET signals

Procedure:

-

Transfection: Co-transfect HEK293 cells with the NanoLuc®-K-Ras and HaloTag®-E3 ligase expression vectors.

-

Cell Seeding: Seed the transfected cells into a 384-well plate.

-

Ligand and PROTAC Addition: Add the HaloTag® NanoBRET™ 618 Ligand to the cells. Then, add a serial dilution of the K-Ras PROTAC.

-

Substrate Addition and Measurement: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor and acceptor emission signals using a luminometer.

-

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A bell-shaped dose-response curve is indicative of ternary complex formation, with the "hook effect" observed at high PROTAC concentrations due to the formation of binary complexes.[12]

Experimental and Developmental Workflow

The discovery and development of a novel K-Ras PROTAC follows a structured workflow, from initial design to preclinical evaluation.

dot

Caption: A generalized workflow for the discovery and development of K-Ras PROTACs.

Future Perspectives

The field of K-Ras PROTACs is rapidly evolving. Current research is focused on several key areas:

-

Targeting other K-Ras mutants: While significant progress has been made with G12C and pan-mutant degraders, developing PROTACs for other prevalent mutations like G12V and G13D remains an active area of investigation.[13][19]

-

Overcoming resistance: As with any targeted therapy, the potential for acquired resistance is a concern.[5][13] Strategies to overcome resistance include the development of PROTACs that recruit different E3 ligases or the use of combination therapies.[1][5]

-

Improving pharmacokinetic properties: The large size and complex structure of PROTACs can present challenges for oral bioavailability and cell permeability.[13] Ongoing medicinal chemistry efforts aim to optimize these properties.

-

Tissue-specific delivery: Enhancing the tumor-specific delivery of K-Ras PROTACs could further improve their therapeutic index and minimize off-target effects.

References

- 1. Figure 1, [The ubiquitin-proteasome pathway. The components...]. - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. The proteasome: Overview of structure and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reactionbiology.com [reactionbiology.com]

- 5. researchgate.net [researchgate.net]

- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of KRASG12C-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Pardon Our Interruption [opnme.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

In-Depth Technical Guide: Structure and Function of K-Ras Ligand-Linker Conjugate 3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the K-Ras ligand-Linker Conjugate 3, a critical component in the development of targeted protein degraders for the oncogenic protein K-Ras. This document details its chemical structure, its role in the formation of a potent PROTAC (Proteolysis Targeting Chimera), and the associated methodologies for its evaluation.

Core Structure of this compound

This compound (CAS No. 2378261-87-9) is a synthetic chemical entity designed to serve as a precursor for the construction of a K-Ras targeting PROTAC.[1][2][3] An analysis of its chemical structure reveals two primary functional moieties: a ligand designed to bind to the K-Ras protein and a versatile linker.

Chemical Structure Analysis:

The conjugate possesses a molecular formula of C₄₉H₆₅N₇O₁₀S and a molecular weight of 944.15 g/mol .[2] The structure incorporates a complex heterocyclic system intended for K-Ras recognition, connected to a polyethylene (B3416737) glycol (PEG)-based linker. The linker component is terminated with a reactive functional group, allowing for its conjugation to a ligand for an E3 ubiquitin ligase.

Role in PROTAC K-Ras Degrader-1 Synthesis

This compound is instrumental in the synthesis of PROTAC K-Ras Degrader-1 (CAS No. 2378258-52-5).[4][5] This degrader is a heterobifunctional molecule that recruits an E3 ubiquitin ligase to the K-Ras protein, leading to its ubiquitination and subsequent degradation by the proteasome.[4]

The synthesis involves the conjugation of this compound with a ligand for an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[5][6] The resulting PROTAC K-Ras Degrader-1 can then induce the degradation of K-Ras in cellular contexts.

Quantitative Data Summary

The efficacy of PROTAC K-Ras Degrader-1, synthesized from the conjugate, has been evaluated in cellular assays. The following table summarizes the available quantitative data.

| Compound | Target | Cell Line | Assay | Potency | Dmax | Reference |

| PROTAC K-Ras Degrader-1 | K-Ras | SW1573 | Degradation | - | ≥70% | [4][5] |

| Representative Pan-KRAS Degrader | Pan-KRAS | AGS (G12D) | Degradation (DC₅₀) | 1.1 nM | 95% | [7] |

| AGS (G12D) | Anti-proliferation (IC₅₀) | 3 nM | - | [7] |

Experimental Protocols

The evaluation of K-Ras targeting PROTACs involves a series of in vitro experiments to determine their degradation efficiency and impact on cellular signaling and viability.

Cellular Degradation Assay (Western Blot)

This protocol is fundamental for quantifying the reduction of K-Ras protein levels following treatment with the PROTAC.

Materials:

-

K-Ras mutant cancer cell lines (e.g., SW1573, MIA PaCa-2)

-

PROTAC K-Ras Degrader-1

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE and Western blotting reagents

-

Primary antibodies: anti-K-Ras, anti-α-Tubulin (or other loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with varying concentrations of PROTAC K-Ras Degrader-1 or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

-

Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them. Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with the primary anti-K-Ras antibody. Subsequently, incubate with an HRP-conjugated secondary antibody.

-

Signal Detection and Analysis: Add a chemiluminescent substrate and capture the signal. Quantify the band intensities and normalize the K-Ras signal to the loading control to determine the percentage of degradation.[8][9]

Downstream Signaling Analysis (pERK Western Blot)

This assay assesses the functional consequence of K-Ras degradation by measuring the phosphorylation of downstream effectors like ERK.

Procedure: This follows the same general procedure as the cellular degradation assay, but with the following modifications:

-

Primary Antibodies: Use antibodies against phosphorylated ERK (pERK) and total ERK.

-

Analysis: Quantify the band intensities and calculate the ratio of pERK to total ERK to determine the inhibition of downstream signaling.[8]

Signaling Pathways and Experimental Workflows

The degradation of K-Ras by a PROTAC is expected to impact key oncogenic signaling pathways. The experimental workflow is designed to verify the mechanism of action and the cellular consequences of K-Ras degradation.

K-Ras Signaling Pathway

K-Ras is a central node in signaling pathways that control cell proliferation, survival, and differentiation. Its activation leads to the stimulation of downstream cascades, primarily the MAPK/ERK and PI3K/AKT pathways.

PROTAC Mechanism of Action and Experimental Workflow

The PROTAC brings the K-Ras protein and an E3 ligase into close proximity, forming a ternary complex. This leads to the ubiquitination of K-Ras, marking it for degradation by the proteasome. The experimental workflow aims to confirm this mechanism and its downstream effects.

References

- 1. benchchem.com [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound 5 mg – Biotech Hub Africa [biotechhubafrica.co.za]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. reactionbiology.com [reactionbiology.com]

The Advent of Targeted Degradation: A Technical Guide to Overcoming K-Ras G12C Mutated Cancers

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on Novel Strategies Targeting the K-Ras G12C Mutation.

The K-Ras oncogene, particularly with the Glycine-to-Cysteine mutation at codon 12 (G12C), has long been considered an "undruggable" target in oncology. This mutation is a key driver in a significant percentage of non-small cell lung cancers, colorectal cancers, and pancreatic cancers. However, recent breakthroughs in targeted therapies, especially in the realm of targeted protein degradation, are shifting the paradigm. This technical guide provides an in-depth overview of the K-Ras G12C mutation, the signaling pathways it hijacks, and the innovative therapeutic strategies being employed to combat it, with a focus on covalent inhibitors and targeted protein degraders.

The K-Ras G12C Mutation: A Molecular Switch Stuck "On"

The K-Ras protein is a small GTPase that acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate cell growth, proliferation, and survival. The G12C mutation impairs the intrinsic GTPase activity of K-Ras, trapping it in a constitutively active, signal-transmitting state. This leads to the aberrant activation of downstream effector pathways, most notably the MAPK and PI3K-AKT-mTOR cascades, driving tumorigenesis.[1][2]

K-Ras G12C Downstream Signaling Pathways

The constitutive activation of K-Ras G12C leads to a cascade of phosphorylation events that promote cancer cell proliferation and survival. The two primary signaling arms downstream of Ras are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

Therapeutic Strategies: From Inhibition to Degradation

Covalent Inhibition of K-Ras G12C

The presence of a cysteine residue in the G12C mutant offers a unique opportunity for targeted covalent inhibition. Small molecules like Sotorasib (AMG 510) and Adagrasib (MRTX849) are designed to irreversibly bind to this cysteine, locking the K-Ras G12C protein in an inactive, GDP-bound state.[2] This prevents downstream signaling and inhibits the growth of cancer cells harboring this specific mutation.

Targeted Protein Degradation (TPD)

Targeted protein degradation is an emerging therapeutic modality that harnesses the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. This approach offers several potential advantages over traditional inhibition, including the ability to target proteins lacking enzymatic activity and the potential to overcome resistance mechanisms.

PROTACs are heterobifunctional molecules that consist of a ligand for the target protein (in this case, K-Ras G12C), a linker, and a ligand for an E3 ubiquitin ligase.[3] By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.

Molecular glues are small molecules that induce an interaction between a target protein and an E3 ligase, leading to the target's degradation. Unlike PROTACs, molecular glues do not have distinct ligands for the target and the E3 ligase but rather act as an adhesive interface. Some novel pan-RAS inhibitors function as molecular glues by inducing a tri-complex between RAS, the drug, and cyclophilin A, which blocks downstream signaling.[4]

Quantitative Data on K-Ras G12C Inhibitors and Degraders

The following tables summarize key preclinical data for K-Ras G12C inhibitors and a first-in-class PROTAC degrader, LC-2.

Table 1: In Vitro Cell Viability (IC50) of K-Ras G12C Inhibitors

| Inhibitor | Cell Line | IC50 (µM) | Reference |

| Sotorasib | NCI-H358 | ~0.006 | [5] |

| Sotorasib | MIA PaCa-2 | ~0.009 | [5] |

| Sotorasib | NCI-H23 | 0.6904 | [5] |

| Adagrasib | Various K-Ras G12C lines | 0.01 - 0.973 (2D) | [6] |

| Adagrasib | Various K-Ras G12C lines | 0.0002 - 1.042 (3D) | [6] |

Table 2: Preclinical Degradation Data for LC-2 (K-Ras G12C PROTAC)

| Cell Line | Genotype (K-Ras G12C) | DC50 (µM) | Dmax (%) | Reference |

| NCI-H2030 | Homozygous | 0.59 ± 0.20 | ~80 | [7] |

| MIA PaCa-2 | Homozygous | 0.32 ± 0.08 | ~75 | [7] |

| SW1573 | Homozygous | 0.76 ± 0.30 | ~90 | [7] |

| NCI-H23 | Heterozygous | 0.25 ± 0.08 | ~90 | [7] |

| NCI-H358 | Heterozygous | 0.52 ± 0.30 | ~40 | [7] |

DC50: Concentration at which 50% of the maximal degradation is achieved. Dmax: Maximum percentage of protein degradation.

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of K-Ras G12C inhibitors and degraders.

Western Blotting for K-Ras G12C Degradation

Objective: To determine the extent of K-Ras G12C protein degradation (DC50 and Dmax) following treatment with a PROTAC degrader.

-

Cell Culture and Treatment: Seed K-Ras G12C mutant cell lines (e.g., MIA PaCa-2, NCI-H2030) in 6-well plates. Once cells reach 70-80% confluency, treat with a serial dilution of the PROTAC degrader for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for K-Ras (e.g., Cell Signaling Technology #53270) overnight at 4°C.[8] Probe for a loading control (e.g., β-actin or GAPDH) on the same membrane.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Data Analysis: Quantify the band intensities using image analysis software. Normalize the K-Ras G12C band intensity to the loading control. Calculate the percentage of remaining K-Ras G12C relative to the vehicle-treated control. Plot the percentage of remaining protein against the logarithm of the degrader concentration to determine the DC50 and Dmax values.

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a K-Ras G12C inhibitor or degrader.

-

Cell Seeding: Seed K-Ras G12C mutant cells in a 96-well plate at a density of 3,000-5,000 cells per well. Allow cells to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of the test compound for 72 hours.

-

MTT Incubation: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.[5]

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Objective: To demonstrate the formation of the ternary complex (K-Ras G12C-PROTAC-E3 ligase).

-

Cell Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow the ternary complex to accumulate. Lyse the cells in a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysate with an antibody against the E3 ligase (e.g., anti-VHL or anti-Cereblon) or K-Ras G12C, coupled to protein A/G beads.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing for the presence of K-Ras G12C and the E3 ligase to confirm their co-precipitation.

Ubiquitination Assay

Objective: To confirm that the PROTAC induces ubiquitination of K-Ras G12C.

-

Cell Treatment and Lysis: Treat cells as in the Co-IP protocol. Lyse cells under denaturing conditions to disrupt protein-protein interactions while preserving post-translational modifications.

-

Immunoprecipitation: Immunoprecipitate K-Ras G12C from the cell lysate.

-

Western Blot Analysis: Perform Western blotting on the immunoprecipitated K-Ras G12C and probe with an antibody that recognizes ubiquitin. A ladder of higher molecular weight bands corresponding to ubiquitinated K-Ras G12C indicates successful PROTAC-induced ubiquitination.

Future Outlook

The development of targeted therapies against K-Ras G12C, particularly protein degraders, represents a significant advancement in the treatment of cancers driven by this mutation. Future research will likely focus on:

-

Optimizing Degrader Potency and Selectivity: Developing next-generation PROTACs and molecular glues with improved degradation efficiency and reduced off-target effects.

-

Overcoming Resistance: Investigating and addressing potential mechanisms of resistance to both inhibitors and degraders.

-

Combination Therapies: Exploring the synergistic effects of combining K-Ras G12C degraders with other targeted therapies or immunotherapies.

-

Expanding to Other RAS Mutants: Applying the principles of targeted degradation to other challenging RAS mutations, such as G12D and G12V.

The era of "undruggable" K-Ras is drawing to a close. With the continued innovation in drug discovery and a deeper understanding of the underlying biology, the future holds great promise for patients with K-Ras G12C-mutated cancers.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. letswinpc.org [letswinpc.org]

- 5. benchchem.com [benchchem.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. K-Ras Antibody | Cell Signaling Technology [cellsignal.com]

The Architect's Blueprint: A Technical Guide to E3 Ligase Recruitment by PROTAC Linkers

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide dissects the critical role of the linker in Proteolysis Targeting Chimeras (PROTACs), focusing on the nuanced process of E3 ligase recruitment. Understanding these principles is paramount for the rational design of potent and selective protein degraders. We will explore the core mechanics of ternary complex formation, the influence of linker composition, and the experimental methodologies used to characterize these interactions.

The PROTAC Mechanism: A Symphony of Induced Proximity

PROTACs are heterobifunctional molecules that orchestrate the degradation of a specific protein of interest (POI) by hijacking the cell's native ubiquitin-proteasome system (UPS).[1] They consist of three key components: a "warhead" that binds to the POI, an "E3 ligand" that recruits an E3 ubiquitin ligase, and a chemical "linker" that connects the two.[2][3]

The fundamental mechanism hinges on the formation of a ternary complex between the POI, the PROTAC, and the E3 ligase.[4][5] This induced proximity brings the E3 ligase close enough to the POI to facilitate the transfer of ubiquitin molecules from an E2 conjugating enzyme to lysine (B10760008) residues on the POI's surface.[6] This polyubiquitination acts as a molecular flag, marking the POI for recognition and subsequent degradation by the 26S proteasome.[1] The PROTAC is then released to catalyze further rounds of degradation.[7]

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The Linker: More Than Just a Tether

The linker is a critical determinant of a PROTAC's efficacy and selectivity, influencing everything from ternary complex formation to physicochemical properties.[1] Its length, composition, and attachment points to the warhead and E3 ligand must be carefully optimized.[2][8]

Linker Length and Flexibility

The optimal linker length is a delicate balance. It must be long enough to span the distance between the POI and the E3 ligase binding pockets without inducing significant steric clash, yet not so long that it leads to unproductive binding modes or decreased stability of the ternary complex.[][10] Linker flexibility also plays a crucial role; while a flexible linker can more easily adopt the necessary conformation for ternary complex formation, excessive flexibility can come at an entropic cost, potentially weakening the interaction.[][11]

Linker Composition and Physicochemical Properties

The chemical makeup of the linker significantly impacts the PROTAC's overall properties. Common linker motifs include polyethylene (B3416737) glycol (PEG) chains and alkyl chains.[]

-

PEG linkers can enhance hydrophilicity, which may improve solubility and cell permeability.[10]

-

Alkyl linkers are more hydrophobic and can also influence permeability.[12]

-

Rigid linkers , such as those containing cyclic structures like piperazine (B1678402) or piperidine, can reduce conformational flexibility, which can sometimes lead to more stable ternary complexes.[]

The linker's composition affects the PROTAC's solubility, permeability, and metabolic stability, all of which are critical for its therapeutic potential.[1][12]

Common E3 Ligases in PROTAC Development

While over 600 E3 ligases exist in the human genome, a small number have been predominantly utilized in PROTAC design due to the availability of well-characterized small molecule ligands.[13] The two most common are Cereblon (CRBN) and the von Hippel-Lindau (VHL) tumor suppressor.[14][15][16]

| E3 Ligase | Common Ligands | Cellular Localization | Complex Turnover | Key Considerations |

| Cereblon (CRBN) | Thalidomide, Lenalidomide, Pomalidomide (IMiDs)[] | Primarily nuclear[] | Fast turnover rates[] | Broadly expressed, tolerant of diverse POI binders.[] |

| von Hippel-Lindau (VHL) | Derivatives of HIF-1α peptide, VH032[14][] | Cytoplasmic and nuclear[] | Forms long-lived complexes[] | Offers high selectivity and stability.[] |

The choice of E3 ligase can influence the PROTAC's tissue specificity and degradation kinetics.[] For instance, CRBN's rapid turnover may be advantageous for targeting proteins in rapidly dividing cells, while VHL's stable complexes might be better suited for more stable targets.[]

Experimental Protocols for Characterizing PROTACs

A multi-faceted approach is required to evaluate the efficacy of a PROTAC, from confirming ternary complex formation to measuring protein degradation in a cellular context.

Biophysical Assays for Ternary Complex Formation

These assays provide quantitative data on the binding affinities and kinetics of the interactions between the PROTAC, the POI, and the E3 ligase.[19][20]

Caption: Workflow for key biophysical assays in PROTAC development.

Detailed Methodologies:

-

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI): These label-free techniques measure the binding and dissociation kinetics of molecules in real-time.[19][21]

-

Protocol Outline:

-

Immobilize one of the binding partners (e.g., the E3 ligase) onto a sensor chip.

-

Flow the PROTAC over the surface to measure binary binding.

-

In a separate experiment, pre-incubate the PROTAC with the POI and flow the mixture over the immobilized E3 ligase to measure ternary complex formation.

-

Analyze the resulting sensorgrams to determine association (kon) and dissociation (koff) rates, and calculate the equilibrium dissociation constant (KD).[21][22]

-

-

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon molecular binding, providing a complete thermodynamic profile of the interaction.[4][19]

-

Protocol Outline:

-

Load the PROTAC into the syringe and the POI or E3 ligase into the sample cell.

-

Perform a series of injections and measure the heat evolved or absorbed.

-

To measure ternary complex formation, saturate the POI with the PROTAC and titrate this complex into the E3 ligase.

-

Fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[20]

-

-

-

Fluorescence Polarization (FP): This technique measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[21][22]

-

Protocol Outline:

-

A fluorescently labeled ligand for the E3 ligase or POI is used.

-

In a competitive binding format, the PROTAC is titrated into a solution containing the fluorescent ligand and its binding partner.

-

The displacement of the fluorescent ligand by the PROTAC results in a decrease in fluorescence polarization.

-

The data is used to calculate the binding affinity of the PROTAC.[22]

-

-

Quantitative Data Summary:

| PROTAC | Target Protein | E3 Ligase | Binary K D (Target) | Binary K D (E3 Ligase) | Ternary Complex K D | Cooperativity (α) | Reference |

| MZ1 | Brd4 BD2 | VHL | 1 nM (SPR), 4 nM (ITC) | 29 nM (SPR), 66 nM (ITC) | - | 26 (SPR), 15 (ITC) | [19][20] |

| BRD-5110 | PPM1D | CRBN | 1 nM (SPR) | ~3 µM (SPR) | - | - | [19] |

In Vitro Ubiquitination Assays

These assays directly measure the PROTAC's ability to induce the ubiquitination of the target protein in a reconstituted system.[1][6]

Protocol Outline:

-

Combine purified E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase, the target protein, ATP, and ubiquitin in a reaction buffer.[6]

-

Add the PROTAC to be tested.

-

Incubate the reaction at 37°C for a specified time.

-

Stop the reaction and analyze the results by Western blot using an antibody specific to the target protein.

-

A ladder of higher molecular weight bands above the unmodified target protein indicates successful polyubiquitination.[6]

Cellular Assays for Protein Degradation

These assays are essential to confirm that the PROTAC is active in a cellular environment.[23][24]

Caption: Workflow for cellular assays to assess PROTAC-induced degradation.

Detailed Methodologies:

-

Western Blotting: This is the most common method to directly measure the amount of a target protein in cell lysates.[24][25]

-

Protocol Outline:

-

Treat cells with the PROTAC at various concentrations and for different time points.

-

Lyse the cells and separate the proteins by size using SDS-PAGE.

-

Transfer the proteins to a membrane and probe with a primary antibody specific to the target protein.

-

Use a secondary antibody conjugated to an enzyme for detection.

-

Quantify the band intensity to determine the extent of protein degradation. A loading control (e.g., GAPDH or β-actin) is crucial for normalization.[26]

-

-

-

NanoBRET™ and HiBiT Assays: These are bioluminescence-based assays that can measure protein levels and target engagement in live cells.[22][23]

-

Protocol Outline (HiBiT):

-

Genetically fuse the small HiBiT tag to the target protein.

-

Treat cells with the PROTAC.

-

Add the LgBiT protein and a substrate, which will produce a luminescent signal upon binding to HiBiT.

-

The intensity of the luminescent signal is proportional to the amount of the HiBiT-tagged protein remaining in the cells.

-

-

Quantitative Data Summary:

| PROTAC | Target Protein | E3 Ligase | Cell Line | DC 50 | D max | Reference |

| VZ185 | BRD7/9 | VHL | - | Potent | - | [4] |

| Nutlin-based | AR | MDM2 | - | Micromolar concentrations | - | [7] |

Conclusion

The linker is a pivotal component in PROTAC design, directly influencing the formation of a productive ternary complex and, consequently, the efficiency of target protein degradation. A thorough understanding of how linker length, flexibility, and chemical composition impact E3 ligase recruitment is essential for the rational design of next-generation protein degraders. By employing a suite of biophysical and cellular assays, researchers can systematically optimize these parameters to develop potent and selective therapeutics. The continued exploration of novel linkers and the expansion of the E3 ligase toolbox will undoubtedly push the boundaries of targeted protein degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 5. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. explorationpub.com [explorationpub.com]

- 8. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Essential Role of Linkers in PROTACs [axispharm.com]

- 11. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. precisepeg.com [precisepeg.com]

- 14. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 16. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 21. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. books.rsc.org [books.rsc.org]

- 24. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]

- 25. academic.oup.com [academic.oup.com]

- 26. benchchem.com [benchchem.com]

A Technical Guide to PROTAC-Mediated K-Ras Degradation

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fundamental principles behind the targeted degradation of the K-Ras protein using Proteolysis Targeting Chimeras (PROTACs). It covers the core mechanism, key biological pathways, relevant quantitative data, and detailed experimental protocols.

Introduction to K-Ras and the PROTAC Approach

The Kirsten Rat Sarcoma (K-Ras) protein is a small GTPase that functions as a critical molecular switch in cellular signaling pathways, transmitting signals from upstream receptors like the epidermal growth factor receptor (EGFR) to downstream effectors.[1] These pathways, including the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades, are central to regulating cell growth, proliferation, and survival.[2] Oncogenic mutations in the KRAS gene, frequently occurring at hotspots like G12, G13, and Q61, impair its ability to hydrolyze GTP, locking the protein in a constitutively active "on" state.[2] This leads to uncontrolled cell signaling and drives the development of approximately 25% of human cancers, making mutant K-Ras a highly sought-after therapeutic target.[3]

Despite decades of research, directly drugging K-Ras has been challenging due to its lack of deep, hydrophobic pockets suitable for small molecule binding.[2] Proteolysis Targeting Chimeras (PROTACs) offer an alternative therapeutic strategy. Instead of merely inhibiting the protein's function, PROTACs are designed to eliminate the target protein entirely. These heterobifunctional molecules consist of three components: a ligand that binds the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][4] By bringing the target protein into close proximity with an E3 ligase, PROTACs induce the ubiquitination and subsequent degradation of the target by the cell's native ubiquitin-proteasome system (UPS).[1][4]

The Mechanism of PROTAC-Mediated K-Ras Degradation

The catalytic cycle of a K-Ras PROTAC involves several key steps. The PROTAC first forms a binary complex with either K-Ras or the E3 ligase (commonly Von Hippel-Lindau (VHL) or Cereblon (CRBN)).[5][6] This is followed by the recruitment of the other partner to form a productive ternary complex (K-Ras-PROTAC-E3 Ligase).[7] The formation of this ternary complex is a critical step for efficacy.[8]

Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the K-Ras protein.[9] The poly-ubiquitinated K-Ras is then recognized and degraded by the 26S proteasome.[7] After degradation, the PROTAC and the E3 ligase are released and can act catalytically to degrade multiple K-Ras molecules.[9] This event-based mechanism allows for potent and sustained pathway inhibition even with sub-stoichiometric drug concentrations.[1]

Impact on K-Ras Signaling Pathways

By degrading K-Ras, PROTACs effectively shut down its downstream signaling. The most well-characterized pathway is the MAPK cascade (RAF-MEK-ERK), which is critical for cell proliferation.[2] Degradation of K-Ras leads to a rapid and sustained suppression of phosphorylated ERK (pERK), a key marker of pathway activity.[7][10] This disruption of oncogenic signaling ultimately inhibits cancer cell growth.

Quantitative Analysis of K-Ras Degraders

The efficacy of K-Ras PROTACs is evaluated using several key metrics, including the concentration required for 50% degradation (DC50) and the maximum percentage of degradation (Dmax). Below is a summary of performance data for notable K-Ras PROTACs.

| PROTAC Name | Target Mutation | E3 Ligase Recruited | Cell Line | DC50 | Dmax (%) | Citation |

| LC-2 | K-RasG12C | VHL | NCI-H2030 | 0.59 ± 0.20 µM | ~80 | [7] |

| LC-2 | K-RasG12C | VHL | MIA PaCa-2 | 0.76 ± 0.08 µM | >80 | [10] |

| LC-2 | K-RasG12C | VHL | NCI-H23 | 0.25 ± 0.04 µM | >50 | [10] |

| Unnamed | K-RasG12C | VHL | (unspecified) | 0.1 µM | 90 | [4] |

| Compound 3 | K-RasG12R | VHL | Cal-62 | 462 nM (0.46 µM) | 75 | [11] |

| Compound 3 | K-RasG12D | VHL | KP-2 | 162 nM (0.16 µM) | 60 | [11] |

| ACBI4 | K-RasG12R | VHL | Cal-62 | 162 nM (0.16 µM) | 93 | [11] |

| ASP3082 | K-RasG12D | (unspecified) | AsPC-1 | 14.08 nM (0.014 µM) | (not specified) | [12][13] |

Key Experimental Protocols

A suite of biochemical and cell-based assays is necessary to characterize K-Ras degraders effectively.[14][15]

This is the standard method to directly quantify the reduction in target protein levels following PROTAC treatment.[16]

-

Principle: Cells are treated with the PROTAC, lysed, and the protein content is separated by size via SDS-PAGE. An antibody specific to K-Ras is used to visualize and quantify the amount of remaining protein relative to a loading control (e.g., β-Actin).

-

Methodology:

-

Cell Seeding: Plate cancer cells with the target K-Ras mutation (e.g., MIA PaCa-2, NCI-H2030) at a suitable density in multi-well plates and allow them to adhere overnight.[16]

-

PROTAC Treatment: Treat cells with a serial dilution of the K-Ras PROTAC over a wide concentration range (e.g., low nanomolar to high micromolar) for a defined period (e.g., 4, 18, or 24 hours).[7][11]

-

Cell Lysis: Wash the cells with ice-cold PBS, then lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the proteins.[16]

-

Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay to ensure equal loading.[16]

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel for electrophoresis. Subsequently, transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody against K-Ras, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensity using densitometry software and normalize the K-Ras signal to the loading control. Plot the normalized K-Ras levels against PROTAC concentration to determine DC50 and Dmax values.

-

This assay confirms that the PROTAC can successfully bridge the K-Ras protein and the E3 ligase.

-

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the proximity between two molecules.[16] Purified K-Ras and E3 ligase proteins are labeled with donor and acceptor fluorophores, respectively. A FRET signal is generated only when the PROTAC brings them close enough for energy transfer to occur.[16][17]

-

Methodology:

-

Reagent Preparation: Prepare assay buffer containing purified, tagged K-Ras protein and the E3 ligase complex (e.g., VCB complex).[18] Prepare serial dilutions of the PROTAC.

-

Assay Setup: In a microplate, combine the K-Ras protein, E3 ligase, and varying concentrations of the PROTAC.[16]

-

Incubation: Incubate the mixture at room temperature to allow for ternary complex formation.[16]

-

Antibody Addition: Add donor (e.g., Europium-labeled) and acceptor (e.g., APC-labeled) antibodies that specifically bind to the tags on the target proteins.

-

FRET Measurement: Read the plate using a TR-FRET-compatible reader, measuring emission at two wavelengths.[17] An increase in the FRET signal indicates the formation of the ternary complex.

-

Data Analysis: Plot the FRET ratio against the PROTAC concentration. The resulting bell-shaped curve is characteristic of PROTAC-induced dimerization and can be affected by the "hook effect" at high concentrations.[17]

-

This assay provides direct evidence that the PROTAC induces the ubiquitination of K-Ras.

-

Principle: Cells are treated with the PROTAC and a proteasome inhibitor to cause the accumulation of ubiquitinated proteins. The target protein is then isolated, and the presence of ubiquitin is detected by Western Blot.[17]

-

Methodology:

-

Cell Treatment: Treat cells with the PROTAC in the presence of a proteasome inhibitor (e.g., MG132 or epoxomicin) for a few hours.[7][17] This prevents the degradation of ubiquitinated K-Ras.

-

Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer with SDS) to disrupt non-covalent protein-protein interactions, ensuring that only covalently attached ubiquitin is detected.[17]

-

Immunoprecipitation (IP): Isolate K-Ras from the cell lysate using an antibody specific to K-Ras that is bound to magnetic or agarose (B213101) beads.

-

Western Blotting: Elute the immunoprecipitated protein, run it on an SDS-PAGE gel, and perform a Western Blot using an antibody that detects ubiquitin. A ladder of high-molecular-weight bands indicates poly-ubiquitination of K-Ras.

-

Conclusion

PROTAC-mediated degradation of K-Ras represents a promising therapeutic strategy to target a historically "undruggable" oncoprotein.[3][5] This approach leverages the cell's own machinery to achieve potent and durable elimination of K-Ras, leading to the suppression of oncogenic signaling pathways.[7][10] The continued development and characterization of K-Ras degraders, supported by a robust suite of biochemical and cellular assays, holds significant potential for advancing new treatments for K-Ras-driven cancers.[19]

References

- 1. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. An overview of PROTACs targeting KRAS and SOS1 as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring targeted degradation of KRAS G12C with PROTACs [dailyreporter.esmo.org]

- 5. Small-Molecule Inhibitors and Degraders Targeting KRAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. OR | Free Full-Text | Development of PROTACS degrading KRAS and SOS1 [techscience.com]

- 7. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Merck Sharp & Dohme discovers new GTPase KRAS degradation inducers | BioWorld [bioworld.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Chemical Properties of K-Ras Ligand-Linker Conjugate 3

For Researchers, Scientists, and Drug Development Professionals

Abstract

K-Ras, a frequently mutated oncogene, has long been considered an intractable target in cancer therapy. The advent of targeted protein degradation, particularly through the use of Proteolysis Targeting Chimeras (PROTACs), has opened new avenues for therapeutic intervention. This technical guide provides a comprehensive overview of the chemical properties of K-Ras Ligand-Linker Conjugate 3, a key intermediate in the synthesis of the potent PROTAC K-Ras Degrader-1. This document details the available physicochemical data, outlines relevant experimental protocols for the characterization of such molecules, and presents signaling pathways and experimental workflows through explanatory diagrams.

Introduction

This compound (CAS: 2378261-87-9) is a crucial building block in the development of targeted therapies against K-Ras-driven cancers. It comprises a ligand designed to bind to the K-Ras protein and a linker moiety, which, in the final PROTAC molecule, serves to recruit an E3 ubiquitin ligase. The conjugation of this intermediate with an E3 ligase ligand results in the formation of PROTAC K-Ras Degrader-1 (also known as Compound 518; CAS: 2378258-52-5), a heterobifunctional molecule that induces the ubiquitination and subsequent proteasomal degradation of the K-Ras protein. This guide focuses on the known chemical characteristics of the conjugate precursor and the broader experimental context for evaluating such compounds.

Physicochemical Properties

The fundamental chemical properties of this compound have been identified through chemical supplier databases. These properties are essential for its handling, characterization, and further chemical synthesis.

| Property | Value | Source |

| CAS Number | 2378261-87-9 | ChemScene |

| Molecular Formula | C₄₉H₆₅N₇O₁₀S | ChemScene |

| Molecular Weight | 944.15 g/mol | ChemScene |

| Topological Polar Surface Area (TPSA) | 178.35 Ų | ChemScene |

| Predicted LogP | 5.7637 | ChemScene |

| Hydrogen Bond Acceptors | 16 | ChemScene |

| Hydrogen Bond Donors | 0 | ChemScene |

| Rotatable Bonds | 21 | ChemScene |

Synthesis and Characterization

While a specific, detailed synthetic protocol for this compound is not publicly available in peer-reviewed literature, its identity as a precursor for PROTAC K-Ras Degrader-1 suggests a multi-step synthesis. The final step in the creation of the PROTAC would involve the conjugation of this molecule to an E3 ligase ligand. The synthesis of similar complex molecules typically involves standard organic chemistry techniques, with purification and characterization at each step using methods such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocols

The characterization of K-Ras targeting ligands and their corresponding PROTACs involves a suite of biochemical and cellular assays to determine their binding affinity, selectivity, and degradation efficacy. The following protocols are based on established methodologies for the evaluation of K-Ras inhibitors and degraders.

Biochemical Binding Assays

a) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to quantify the binding affinity of a ligand to the K-Ras protein.

-

Principle: The assay measures the proximity between a terbium-labeled anti-GST antibody bound to GST-tagged K-Ras and a fluorescently labeled ligand or a competing tracer. Binding of the tracer to K-Ras brings the donor (terbium) and acceptor (fluorophore) into close proximity, resulting in a FRET signal. A competing ligand will displace the tracer, leading to a decrease in the FRET signal.

-

Methodology:

-

Recombinant GST-tagged K-Ras protein is incubated with a terbium-labeled anti-GST antibody.

-

A fluorescently labeled tracer molecule that binds to K-Ras is added to the mixture.

-

Serial dilutions of the test compound (this compound) are added.

-

The reaction is incubated to reach equilibrium.

-

The TR-FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths.

-

The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

-

b) Surface Plasmon Resonance (SPR)

SPR is employed to measure the kinetics of binding (association and dissociation rates) between the ligand and the K-Ras protein.

-

Principle: SPR detects changes in the refractive index at the surface of a sensor chip upon which a target molecule (e.g., K-Ras) is immobilized. The binding of an analyte (the ligand) to the immobilized target causes a change in the refractive index, which is proportional to the mass of the bound analyte.

-

Methodology:

-

Recombinant K-Ras protein is immobilized on a sensor chip.

-

A series of concentrations of the this compound are flowed over the sensor chip surface.

-

The association (kon) and dissociation (koff) rates are measured in real-time.

-

The equilibrium dissociation constant (KD) is calculated as the ratio of koff/kon.

-

Cellular Assays

a) Cellular Target Engagement Assay

This assay confirms that the ligand can bind to K-Ras within a cellular environment.

-

Principle: A common method is the NanoBRET™ assay. In this assay, K-Ras is endogenously tagged with NanoLuc® luciferase. A fluorescently labeled tracer that binds to K-Ras is added to the cells. If the tracer binds to the NanoLuc-K-Ras fusion protein, energy transfer occurs (BRET). A competing compound will displace the tracer, resulting in a loss of BRET signal.

-

Methodology:

-

Cells endogenously expressing NanoLuc-K-Ras are seeded in assay plates.

-

A cell-permeable fluorescent tracer is added to the cells.

-

Serial dilutions of the test compound are added.

-

The NanoBRET substrate is added, and the luminescence and fluorescence are measured.

-

The BRET ratio is calculated, and IC50 values are determined.

-

b) K-Ras Degradation Assay (for the final PROTAC)

This assay measures the ability of the resulting PROTAC to induce the degradation of K-Ras in cells.

-

Principle: Western blotting or an in-cell immunoassay (e.g., In-Cell Western™, ELISA) is used to quantify the levels of K-Ras protein in cells after treatment with the PROTAC.

-

Methodology:

-

Cancer cell lines with the relevant K-Ras mutation are treated with varying concentrations of the PROTAC for a specified time course (e.g., 24, 48, 72 hours).

-

Cell lysates are prepared, and the total protein concentration is determined.

-